beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
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Description
Beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO12 and its molecular weight is 469.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-D-glucosides .
Mode of Action
The compound acts as a substrate for beta-D-glucosidase . Upon interaction with the enzyme, it undergoes hydrolysis, resulting in the release of p-nitrophenol and acetyl-beta-D-glucopyranoside . The release of p-nitrophenol, a chromogenic product, allows for the measurement of enzyme activity .
Biochemical Pathways
The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase is part of the broader carbohydrate metabolism pathway . This process contributes to the breakdown and utilization of complex carbohydrates, impacting energy production and other downstream metabolic processes .
Pharmacokinetics
As a substrate for enzymatic reactions, its bioavailability would largely depend on the presence and activity of beta-d-glucosidase in the system .
Result of Action
The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase results in the release of p-nitrophenol, a chromogenic product, and acetyl-beta-D-glucopyranoside . This reaction can be used to measure the activity of beta-D-glucosidase, providing insights into carbohydrate metabolism .
Action Environment
The action, efficacy, and stability of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside would be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that may interact with the compound or the enzyme . .
Biochemical Analysis
Biochemical Properties
The compound is known to act as a substrate for the enzyme beta-glucosidase . This enzyme cleaves the glycosidic bond in the compound, releasing glucose and 4-nitrophenol . The interaction between the compound and beta-glucosidase is a key step in certain metabolic pathways .
Cellular Effects
The compound’s effects on cells are primarily related to its role as a substrate for beta-glucosidase . The cleavage of the compound can influence cellular metabolism by contributing to the pool of free glucose within the cell .
Molecular Mechanism
The compound’s effects at the molecular level are largely due to its interaction with beta-glucosidase . The enzyme cleaves the glycosidic bond in the compound, releasing glucose and 4-nitrophenol . This reaction can influence gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
It is known that the compound can be stably stored and used in biochemical assays .
Metabolic Pathways
The compound is involved in the metabolic pathway catalyzed by beta-glucosidase . This enzyme cleaves the glycosidic bond in the compound, contributing to the pool of free glucose within the cell .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-OUUBHVDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5987-78-0 |
Source
|
Record name | beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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